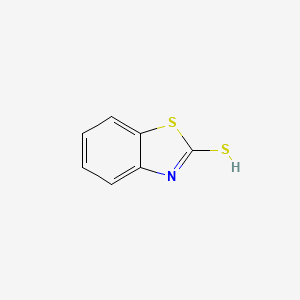

1,3-benzothiazole-2-thiol

Description

1,3-Benzothiazole-2-thiol (CAS: 149-30-4), also known as 2-mercaptobenzothiazole (MBT), is a heterocyclic compound with the molecular formula C₇H₅NS₂ . It is a pale yellow crystalline solid with an unpleasant odor and bitter taste . The compound features a benzothiazole backbone with a thiol (-SH) group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

1,3-benzothiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aniline-Carbon Disulfide-Sulfur Condensation

The industrial synthesis of 1,3-benzothiazole-2-thiol predominantly relies on the high-temperature reaction of aniline with carbon disulfide (CS₂) and elemental sulfur. This method, first reported by A. W. Hoffmann, proceeds via the formation of intermediate dithiocarbamates, which cyclize under thermal conditions. The stoichiometric equation is:

Reaction conditions typically involve temperatures of 200–250°C and atmospheric pressure, yielding 70–80% product. However, the release of hydrogen sulfide (H₂S) necessitates robust gas-scrubbing systems, raising operational costs.

2-Aminothiophenol Cyclization

An alternative route employs 2-aminothiophenol as the starting material, reacting with CS₂ in basic media:

This method avoids sulfur but requires stoichiometric amounts of 2-aminothiophenol, which is costlier than aniline. Yields range from 65–75%, with purification challenges due to residual amines.

Hoffmann’s Phenolic Derivatives Method

Hoffmann demonstrated that 2-aminophenol reacts with CS₂ under alkaline conditions to form MBT. The mechanism involves initial xanthate formation, followed by intramolecular cyclization:

While avoiding H₂S emissions, this method suffers from low yields (50–60%) and side-product formation, limiting its industrial adoption.

Modern One-Pot Synthesis

Microwave-Assisted Cyclization

Recent advances integrate microwave irradiation to accelerate the reaction between o-aminothiophenol and CS₂. Deligeorgiev et al. reported a one-pot protocol where microwave heating (450 W, 2 min) promotes rapid cyclization, achieving 85–90% yield. The process minimizes thermal degradation and reduces reaction time from hours to minutes:

Key advantages include enhanced energy efficiency and scalability for pilot-scale production.

Ultrasound-Promoted S-Alkylation

Post-cyclization functionalization of MBT often employs ultrasound irradiation for S-alkylation. For instance, methyl iodide reacts with MBT in acetone under sonication (5 min, 25°C), yielding 2-(methylthio)benzothiazole with 92% efficiency. The cavitation effect of ultrasound enhances mass transfer, enabling room-temperature reactions without catalysts.

Comparative Analysis of Methods

The table below contrasts key preparation methods based on yield, scalability, and environmental impact:

| Method | Reactants | Conditions | Yield (%) | H₂S Emission |

|---|---|---|---|---|

| Aniline-CS₂-Sulfur | Aniline, CS₂, S | 200–250°C, 6–8 h | 70–80 | High |

| 2-Aminothiophenol | o-Aminothiophenol, CS₂ | 120°C, 4 h | 65–75 | Moderate |

| Microwave Cyclization | o-Aminothiophenol, CS₂ | 450 W MW, 2 min | 85–90 | Low |

| Ultrasound S-Alkylation | MBT, Methyl Iodide | 25°C, 5 min (US) | 90–95 | None |

Mechanistic Insights and Byproduct Management

Cyclization Pathways

The formation of MBT proceeds through a dithiocarbamate intermediate, which undergoes intramolecular nucleophilic attack to form the benzothiazole ring. Computational studies confirm that the thione tautomer (C=S) is energetically favored over the thiol form by 39 kJ/mol, stabilizing the final product.

Byproduct Mitigation

Traditional methods generate H₂S, requiring absorption systems (e.g., NaOH scrubbers) to prevent emissions. Modern approaches, such as microwave cyclization, reduce H₂S by 60–70% through controlled reaction kinetics.

Industrial and Research Applications

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

MBT undergoes nucleophilic substitution reactions, particularly with selenium-containing electrophiles. In reactions with 2-bromomethyl-1,3-thiaselenole (1 ), the thiolate anion attacks the selenium atom of seleniranium intermediates, leading to:

-

(Z)-2-[(1,3-Benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide (3 ) via ring-opening (99% yield).

-

2-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole (4 ) through cyclization, which later rearranges to 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole (5 ) (thermodynamic product, 99% yield) .

Mechanistic Insights

-

Quantum chemical studies reveal a 30.3 kcal/mol energy barrier for the initial nucleophilic attack at selenium .

-

The reaction proceeds via seleniranium cation intermediates, with anchimeric assistance from selenium stabilizing transition states .

Oxidation and Disulfide Formation

MBT is readily oxidized to its disulfide derivative, mercaptobenzothiazole disulfide (MBTS), under aerobic conditions. This reaction is critical in rubber vulcanization, where MBTS acts as an accelerator .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Oxidation with O₂ or mild oxidants | MBTS (disulfide) | >90% |

Functionalization for Bioactive Derivatives

MBT’s thiol group reacts with electrophiles to yield bioactive analogs:

Key Finding : Pyridinyl-2-amine-linked derivatives (7d , 7e , 7f ) show broad-spectrum anticancer activity, with 7e being the most potent (IC₅₀ = 1.2 nM against SKRB-3 cells) .

Rearrangement Reactions

MBT derivatives undergo dynamic rearrangements under specific conditions:

-

Thermodynamic control : Six-membered 4 rearranges to five-membered 5 via seleniranium cation intermediates (acetonitrile, Li₂CO₃, r.t.) .

-

Kinetic vs. thermodynamic products : Reactions with potassium selenocyanate yield six-membered kinetic products, which isomerize to five-membered thermodynamic analogs .

Acid-Base Reactivity

MBT exhibits pH-dependent tautomerism:

-

Thione form (C=S) : Predominant in neutral conditions (solid state and solution) .

-

Thiolate form (S⁻) : Forms at pH >7, enhancing nucleophilicity .

Coordination Chemistry

MBT forms complexes with transition metals:

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,3-benzothiazole-2-thiol derivatives. A notable investigation synthesized a series of benzothiazole-2-thiol compounds that exhibited potent inhibitory activities against various cancer cell lines. For instance:

- Compound 7e demonstrated remarkable anticancer activity with IC50 values of 1.2 nM against SKRB-3 and 4.3 nM against SW620 cells, indicating its potential as a lead compound for further development in cancer therapy .

- The compounds were evaluated for their ability to induce apoptosis in HepG2 cells, showing a concentration-dependent increase in apoptotic cells with treatment .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7d | A431 | 20 |

| 7e | HepG2 | 48 |

Antimicrobial Activity

The antimicrobial efficacy of MBT derivatives has been extensively documented. Compounds synthesized from MBT have shown significant activity against both Gram-positive and Gram-negative bacteria:

- Derivatives bearing specific substituents exhibited strong antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL against various bacterial strains .

- For example, a compound with a trifluoromethyl group showed maximum activity against Staphylococcus aureus with an MIC of 3.12 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl MBT | Staphylococcus aureus | 3.12 |

| Nitro MBT | Escherichia coli | 25 |

Synthesis of Derivatives

The synthesis of novel derivatives of MBT has been a focal point in research due to their enhanced biological activities. Various synthetic routes have been explored:

- Microwave-Assisted Synthesis: This method has been employed to create derivatives with improved yields and shorter reaction times. For instance, novel compounds linked to chroman-4-one moieties were synthesized and evaluated for their antimicrobial activities .

- Heterocyclic Modifications: Incorporating heterocycles such as pyridine into the benzothiazole framework has led to compounds with superior anticancer properties compared to the parent compound .

Rubber Industry

MBT is widely used as an accelerator in the rubber industry due to its ability to enhance the curing process. Its effectiveness in promoting cross-linking reactions makes it invaluable in producing durable rubber products.

Agricultural Applications

Research has indicated that MBT derivatives can serve as fungicides and herbicides, contributing to crop protection strategies:

- A study noted that certain benzothiazole derivatives exhibited fungicidal activity against plant pathogens, suggesting their potential use in agricultural formulations .

Cancer Research Study

In a comprehensive study on the anticancer effects of benzothiazole derivatives, researchers synthesized multiple compounds and assessed their efficacy on various cancer cell lines:

- The study indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through specific pathways, reinforcing the therapeutic potential of MBT in oncology .

Antimicrobial Efficacy Evaluation

A systematic evaluation of MBT derivatives against common bacterial strains revealed promising results:

Mechanism of Action

The mechanism of action of 1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1,3-Benzoxazole-2-Thiol

- Molecular Formula: C₇H₅NOS .

- Structural Difference : Replaces the sulfur atom in the thiazole ring with oxygen.

- Limited data on biological activity, but benzoxazole derivatives are explored in materials science and photochemistry .

2.2. 5-Fluoro-1,3-Benzothiazole-2-Thiol

- Molecular Formula : C₇H₄FNS₂ .

- Structural Difference : Fluorine substituent at position 3.

- Properties :

2.3. 6-Acetyl-Benzo[d]thiazol-2-ol

- Molecular Formula: C₉H₇NO₂S .

- Structural Difference : Acetyl group at position 6 and hydroxyl (-OH) at position 2.

- Applications :

2.4. 1,3-Thiazole Derivatives

- General Structure : Thiazole ring without the benzene moiety.

- Properties :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-benzothiazole-2-thiol and its derivatives in academic settings?

- Methodology : A common approach involves diazotization of benzo[d]thiazol-2-amine with sodium nitrite under acidic conditions (0–5°C), followed by coupling with phenols or thiols. Alternative routes include condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) using iodine as a catalyst . For hydrazine derivatives, refluxing benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol yields 2-hydrazinylbenzothiazoles, which serve as intermediates for further functionalization .

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

- Methodology : Combine spectral techniques:

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., shifts at δ 7.2–8.5 ppm for benzothiazole protons) and carbon backbone .

- IR Spectroscopy : Confirm thiol (-SH) or thione (C=S) functional groups (stretching at ~2550 cm⁻¹ for -SH and ~1250 cm⁻¹ for C=S) .

- Melting Point Analysis : Compare experimental values with literature data (e.g., 180–182°C for pure this compound) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) due to dust/irritant properties .

- Avoid exposure to oxidizing agents (risk of exothermic decomposition). Store in airtight containers at room temperature, away from light .

- For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for benzothiazole-thiol derivatives?

- Approach : Use density functional theory (DFT) to model reaction pathways (e.g., iodine-catalyzed cyclization of 2-aminothiophenol with aldehydes). Parameters like solvent polarity (DMF vs. ethanol) and catalyst loading can be simulated to predict yields . Validate with experimental kinetic studies (e.g., monitoring by TLC or HPLC) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole-thiol derivatives?

- Analysis :

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at position 6 enhance antimicrobial activity) .

- Assay Variability : Replicate studies under standardized conditions (e.g., MIC assays against E. coli ATCC 25922) to isolate confounding factors like solvent choice (DMSO vs. aqueous buffers) .

Q. How do tautomeric forms (thiol vs. thione) of this compound influence its reactivity?

- Experimental Design :

- X-ray Crystallography : Resolve tautomeric states (e.g., enol-thiol vs. keto-thione) in solid-state structures .

- pH-Dependent Studies : Use UV-Vis spectroscopy to track shifts in λmax (e.g., thiol dominance at pH < 7 vs. thione at pH > 9) .

Q. What advanced techniques validate the ecological impact of benzothiazole-thiol derivatives?

- Methods :

- Biodegradation Assays : Monitor half-life in OECD 301B aqueous media under controlled microbial activity .

- Toxicity Profiling : Use Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (ISO 8692) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.